3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea
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Overview
Description
3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a urea moiety, and a benzodioxin group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 5-chloro-2-methoxyaniline: This intermediate can be synthesized through the nitration of 2-methoxyaniline followed by reduction and chlorination.
Formation of the benzodioxin intermediate: The benzodioxin moiety can be prepared by reacting catechol with ethylene glycol under acidic conditions.
Coupling reaction: The final step involves coupling the 5-chloro-2-methoxyaniline with the benzodioxin intermediate in the presence of a coupling agent such as carbonyldiimidazole to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with cell surface receptors, triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.
3-chloro-2-methoxy-4-methyl-5-phenylpyridine: Contains similar aromatic rings but lacks the urea and benzodioxin moieties.
Uniqueness
3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5/c1-24-15-5-3-12(19)9-13(15)21-18(23)20-10-14(22)11-2-4-16-17(8-11)26-7-6-25-16/h2-5,8-9,14,22H,6-7,10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZKXVAMKBJDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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